molecular formula C8H11N3O4 B10905057 Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10905057
M. Wt: 213.19 g/mol
InChI Key: VLLKLJXBWLORSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative known for its unique chemical structure and potential applications in various fields. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a nitro group at the 3-position, an isopropyl group at the 1-position, and a carboxylate ester at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the nitration of a precursor pyrazole compound. One common method includes the reaction of 1-isopropyl-1H-pyrazole-5-carboxylate with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization and recrystallization steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

  • Methyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate
  • Methyl 1-propyl-3-nitro-1H-pyrazole-5-carboxylate
  • Methyl 1-isopropyl-3-amino-1H-pyrazole-5-carboxylate

Comparison: Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of the isopropyl group at the 1-position, which can influence its steric and electronic properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents at the 1-position .

Properties

IUPAC Name

methyl 5-nitro-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-5(2)10-6(8(12)15-3)4-7(9-10)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLKLJXBWLORSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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